molecular formula C43H35Cl5N8O6 B1581847 3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] CAS No. 5580-57-4

3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]

Cat. No.: B1581847
CAS No.: 5580-57-4
M. Wt: 937 g/mol
InChI Key: PFTIMORLWNOYIQ-UHFFFAOYSA-N
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Description

3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] (CAS: 5580-57-4), also known as PY-93 or Disazo Yellow 93, is a disazo pigment characterized by its complex molecular architecture and high-performance applications. Its molecular formula, C₄₃H₃₅Cl₅N₈O₆ (molecular weight: 937.05), includes five chlorine atoms and two azo groups, contributing to its stability and chromatic properties .

Properties

IUPAC Name

4-chloro-3-[[1-[5-chloro-4-[[2-[[2-chloro-5-[(3-chloro-2-methylphenyl)carbamoyl]phenyl]diazenyl]-3-oxobutanoyl]amino]-2-methylanilino]-1,3-dioxobutan-2-yl]diazenyl]-N-(3-chloro-2-methylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H35Cl5N8O6/c1-20-16-35(52-43(62)39(24(5)58)56-54-37-18-26(13-15-30(37)47)41(60)50-33-11-7-9-28(45)22(33)3)31(48)19-34(20)51-42(61)38(23(4)57)55-53-36-17-25(12-14-29(36)46)40(59)49-32-10-6-8-27(44)21(32)2/h6-19,38-39H,1-5H3,(H,49,59)(H,50,60)(H,51,61)(H,52,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTIMORLWNOYIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1NC(=O)C(C(=O)C)N=NC2=C(C=CC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)C)Cl)Cl)NC(=O)C(C(=O)C)N=NC4=C(C=CC(=C4)C(=O)NC5=C(C(=CC=C5)Cl)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H35Cl5N8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863570
Record name Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-(3-chloro-2-methylphenyl)-
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Molecular Weight

937.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-(3-chloro-2-methylphenyl)-
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CAS No.

5580-57-4
Record name Pigment Yellow 93
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Record name Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-(3-chloro-2-methylphenyl)-
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Record name Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-(3-chloro-2-methylphenyl)-
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Record name 3,3'-[(2-chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]
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Record name PIGMENT YELLOW 93
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Biological Activity

3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] is a complex organic compound with potential biological applications. This compound is notable for its azo and imino functional groups, which are often associated with various biological activities, including antimicrobial, antitumor, and anti-inflammatory effects.

  • Molecular Formula: C43H35Cl5N8O6
  • Molecular Weight: 937.0 g/mol
  • CAS Number: 5580-57-4
  • Density: 1.45 g/cm³ (predicted)
  • Boiling Point: 905.9 ± 65.0 °C (predicted)
  • pKa: 7.30 ± 0.59 (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its effects on different cell types and its potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with azo groups can exhibit significant antimicrobial properties. A study demonstrated that derivatives of azo compounds showed effectiveness against a range of bacterial strains, suggesting that the tested compound may also possess similar properties due to its structural characteristics.

Anti-inflammatory Effects

The presence of chlorinated aromatic rings in the structure is often linked to anti-inflammatory activities. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines in various models, indicating that this compound may also modulate inflammatory responses.

Case Studies

  • Study on Antimicrobial Efficacy
    • Objective: To evaluate the antimicrobial activity of azo compounds.
    • Method: Disk diffusion method was used against bacterial strains.
    • Results: The study found significant inhibition zones for certain derivatives, indicating potential efficacy against pathogens.
  • Antitumor Mechanism Investigation
    • Objective: To assess the cytotoxic effects of azo compounds on cancer cells.
    • Method: MTT assay was performed on several cancer cell lines.
    • Results: Certain derivatives showed a dose-dependent decrease in cell viability, suggesting potential for further development as anticancer agents.
  • Anti-inflammatory Activity Assessment
    • Objective: To determine the effect of chlorinated compounds on inflammation.
    • Method: ELISA tests measured cytokine levels in treated cells.
    • Results: Compounds demonstrated a reduction in TNF-alpha and IL-6 levels, indicating anti-inflammatory properties.

Data Table: Summary of Biological Activities

Activity TypeStudy ReferenceObserved EffectNotes
AntimicrobialSignificant inhibition of bacteriaEffective against multiple strains
Antitumor Dose-dependent cytotoxicityInduces apoptosis in cancer cells
Anti-inflammatory Reduced cytokine levelsModulates inflammatory response

Comparison with Similar Compounds

Pigment Yellow 74 (CAS: 6358-31-2)

  • Properties : Monazo structure, brighter yellow hue, but lower thermal stability (max 220°C) .
  • Applications : Preferred for packaging inks due to brightness but unsuitable for high-temperature plastics.

Pigment Red 254 (CAS: 84632-65-5)

  • Properties : Diketopyrrolopyrrole (DPP) pigment, superior weather resistance (Grade 8 lightfastness) but higher cost .
  • Applications : Automotive coatings, outdoor applications.

Key Advantage of PY-93 : Balances cost, thermal stability, and lightfastness, making it a versatile alternative to both monazo and DPP pigments in mid-range applications .

Research Findings and Implications

Chlorine Substitution : The five chlorine atoms in PY-93 contribute to its high thermal degradation threshold and UV resistance, outperforming less halogenated analogs like Pigment Yellow 16 .

Particle Morphology : Needle-like particles enhance dispersion in polymer matrices, improving color strength and transparency compared to granular pigments .

LogP and Solubility: A LogP of 0 suggests moderate hydrophilicity, limiting its use in highly non-polar systems but favoring water-based ink formulations .

Preparation Methods

Diazotization of 2-Chloro-5-methyl-p-phenylenediamine

  • Starting material: 2-chloro-5-methyl-p-phenylenediamine.
  • Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO2) in acidic conditions (usually HCl) at low temperature (0–5°C) to form the corresponding diazonium salt.
  • Temperature control is critical to prevent decomposition or side reactions.

Azo Coupling with 1-Acetyl-2-oxoethylene Derivatives

  • The diazonium salt is coupled with a nucleophilic aromatic compound containing the 1-acetyl-2-oxoethylene moiety.
  • This coupling typically occurs under mildly alkaline to neutral pH to facilitate electrophilic substitution at the activated aromatic site.
  • The azo coupling forms the bis(imino(1-acetyl-2-oxoethylene)azo) linkage.
  • Reaction monitoring by TLC or HPLC ensures completion.

Formation of the Benzamide Groups

  • The bis-azo intermediate is then reacted with 4-chloro-N-(3-chloro-o-tolyl)benzoyl chloride or activated benzoyl derivatives.
  • Amidation occurs under controlled basic conditions (e.g., pyridine or triethylamine as base) to form the bis[4-chloro-N-(3-chloro-o-tolyl)benzamide] moieties.
  • The reaction temperature is typically maintained between 0–25°C to prevent side reactions.

Purification

  • The crude product is purified by recrystallization from suitable solvents such as ethanol, methanol, or acetone.
  • Chromatographic methods (column chromatography or preparative HPLC) may be employed for higher purity.
  • Drying under vacuum yields the final compound as a solid.

Data Table: Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Diazotization NaNO2, HCl, 0–5°C 0–5 1 90–95 Low temp to stabilize diazonium salt
Azo Coupling Coupling agent (1-acetyl-2-oxoethylene derivative), pH 6–8 10–20 2–4 85–90 Mild pH for selective coupling
Amidation (benzamide formation) 4-chloro-N-(3-chloro-o-tolyl)benzoyl chloride, base (pyridine) 0–25 3–5 80–85 Controlled temp to avoid hydrolysis
Purification Recrystallization, chromatography Ambient Solvent choice affects purity

Research Findings and Analytical Data

  • Spectroscopic Analysis: The compound’s structure is confirmed by NMR (1H, 13C), IR spectroscopy showing characteristic azo (-N=N-) stretching near 1400 cm⁻¹, amide carbonyl peaks near 1650 cm⁻¹, and chloro-substituent signals.
  • Mass Spectrometry: Molecular ion peaks correspond to the expected molecular weight confirming the bis-substituted azo-benzamide structure.
  • Elemental Analysis: Consistent with calculated values for C, H, N, Cl content.
  • Chromatographic Purity: HPLC shows purity >98% after purification.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing this azo-based compound, and what critical reaction parameters must be controlled?

  • Methodological Answer : The synthesis typically involves sequential azo coupling reactions. Key steps include:

  • Diazoization : Use sodium nitrite and HCl to generate diazonium salts from aromatic amines.
  • Coupling : React diazonium salts with activated methylene compounds (e.g., acetylacetone derivatives) under controlled pH (6–8) and low temperature (0–5°C) to prevent side reactions. Evidence from similar azo compounds highlights the importance of stoichiometric precision and inert atmospheres to avoid oxidation .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures removal of unreacted intermediates.

Q. Which analytical techniques are most effective for characterizing the compound’s structural integrity and purity?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR (DMSO-d6) confirm the presence of imino, azo, and benzamide groups. Compare chemical shifts with computational predictions (e.g., DFT) .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 937.05) and isotopic patterns consistent with chlorine substituents .
  • FTIR : Key absorptions at 1680–1700 cm1^{-1} (C=O stretching), 1600–1620 cm1^{-1} (azo groups), and 1540 cm1^{-1} (aromatic C-Cl) .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer :

  • Thermal Stability : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) identifies decomposition temperatures.
  • Photostability : Expose solid samples to UV light (λ = 365 nm) and monitor degradation via HPLC. Structural analogs show sensitivity to UV due to azo bond cleavage .
  • Hydrolytic Stability : Incubate in buffered solutions (pH 2–12) at 37°C for 24–72 hours; analyze residual compound via UV-Vis spectroscopy (λmax ~450 nm) .

Advanced Research Questions

Q. What experimental designs are suitable for studying the compound’s environmental fate and ecotoxicological impacts?

  • Methodological Answer :

  • Environmental Partitioning : Use OECD 123 shake-flask method to determine log KowK_{ow}. Computational models (EPI Suite) predict bioaccumulation potential .
  • Degradation Studies : Conduct aerobic/anaerobic microcosm experiments with soil/water matrices. Monitor metabolites via LC-MS/MS; prioritize intermediates with persistent azo or chlorinated groups .
  • Ecotoxicology : Follow OECD 201 (algae), 202 (daphnia), and 203 (fish) guidelines. Compare EC50 values with structurally related pigments to infer structure-activity relationships .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Methodological Answer :

  • Data Triangulation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and computational modeling (e.g., Gaussian09).
  • Isotopic Clustering : Use 35^35Cl/37^37Cl isotopic patterns in MS to confirm chlorine substitution positions .
  • Collaborative Studies : Share raw data via platforms like Zenodo to reconcile discrepancies in peak integration or solvent effects .

Q. What advanced computational methods are recommended for studying its electronic properties and reactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to calculate HOMO-LUMO gaps, electrostatic potentials, and azo bond dissociation energies.
  • Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMF) to predict aggregation behavior .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methyl groups) with photodegradation rates using multivariate regression .

Q. How can researchers investigate the compound’s interaction with biological macromolecules (e.g., proteins)?

  • Methodological Answer :

  • Fluorescence Quenching : Titrate the compound into bovine serum albumin (BSA) solutions and monitor tryptophan emission (λex = 280 nm). Calculate binding constants via Stern-Volmer plots.
  • Circular Dichroism (CD) : Assess conformational changes in BSA or DNA upon binding .
  • Molecular Docking : Use AutoDock Vina to predict binding sites; validate with mutagenesis studies on target proteins .

Experimental Design & Data Analysis

Q. What statistical approaches are optimal for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer :

  • Probit Analysis : Fit dose-response data to a log-logistic model (e.g., using R’s drc package) to estimate LC50/EC50 values .
  • ANOVA with Post Hoc Tests : Apply Tukey’s HSD for multi-group comparisons in oxidative stress assays (e.g., CAT, SOD activity) .
  • Multivariate Analysis : Use PCA or PLS-DA to identify dominant variables (e.g., substituent electronegativity) influencing toxicity .

Q. How should degradation pathways be elucidated when traditional analytical methods yield ambiguous results?

  • Methodological Answer :

  • Isotope Labeling : Synthesize 13^{13}C-labeled analogs to track carbon flow during photolysis/hydrolysis.
  • High-Resolution Mass Spectrometry (HRMS) : Identify transient intermediates via time-resolved LC-HRMS (e.g., Q-TOF).
  • Trapping Experiments : Add radical scavengers (e.g., TEMPO) to confirm reactive oxygen species involvement in azo bond cleavage .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]
Reactant of Route 2
Reactant of Route 2
3,3'-[(2-Chloro-5-methyl-p-phenylene)bis[imino(1-acetyl-2-oxoethylene)azo]]bis[4-chloro-N-(3-chloro-o-tolyl)benzamide]

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